

Application Notes and Protocols: Avibactam Sodium Hydrate for Studying Bacterial Resistance Mechanisms

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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929

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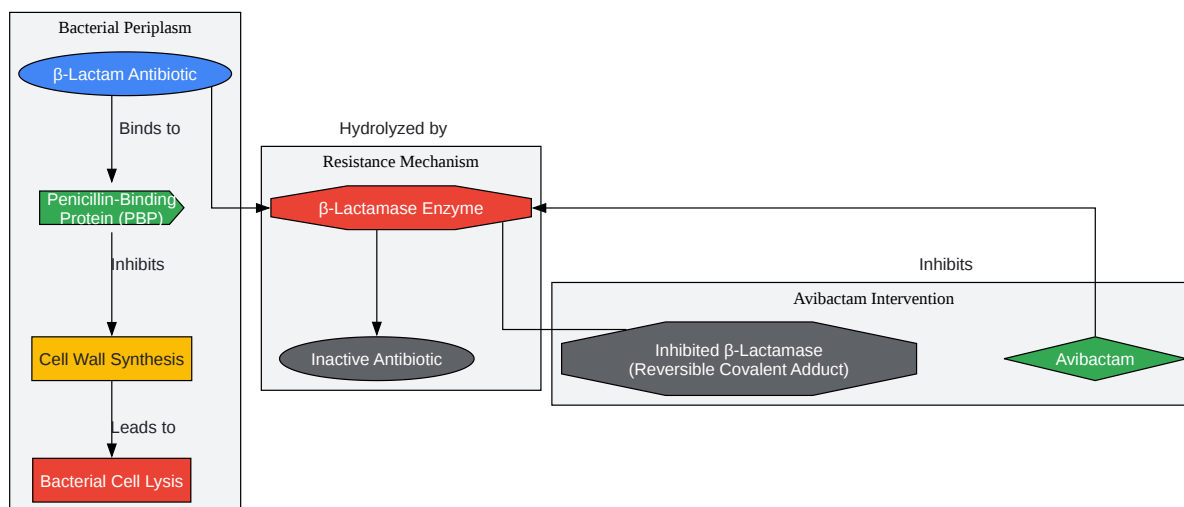
For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a non- β -lactam, β -lactamase inhibitor that restores the in vitro activity of certain β -lactam antibiotics against many clinically significant resistant Gram-negative bacteria.[1][2][3] Its unique mechanism of action, a reversible covalent inhibition of a broad spectrum of serine β -lactamases, makes it an invaluable tool for studying the mechanisms of bacterial resistance.[3][4][5] Avibactam is effective against Ambler Class A, Class C, and some Class D β -lactamases, including *Klebsiella pneumoniae* carbapenemases (KPCs), but is not active against metallo- β -lactamases (MBLs) of Class B.[1][3][4][6] This document provides detailed application notes and experimental protocols for utilizing **avibactam sodium hydrate** in the study of bacterial resistance.

Mechanism of Action

Avibactam works by covalently binding to the active site serine of β -lactamase enzymes, forming a stable acyl-enzyme complex.[2][5] Unlike other β -lactamase inhibitors, this binding is reversible, with a slow deacylation rate that regenerates the intact avibactam molecule.[3][4][5] This recycling allows a single molecule of avibactam to inhibit multiple β -lactamase enzymes, contributing to its high potency.[7]



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Diagram 1: Mechanism of Avibactam Action.

Bacterial Resistance to Avibactam Combinations

Resistance to β -lactam/avibactam combinations can emerge through several mechanisms:

- Mutations in β -lactamase genes: Amino acid substitutions in the target β -lactamase can reduce the binding affinity of avibactam.[8][9]
- Changes in gene expression: Overexpression of the target β -lactamase can overwhelm the inhibitory capacity of avibactam.[8][9]

- Reduced outer membrane permeability: Decreased expression or loss of porin channels can limit the entry of the antibiotic and avibactam into the bacterial cell.[\[8\]](#)[\[9\]](#)
- Overexpression of efflux pumps: Active removal of the drugs from the cell can reduce their effective concentration at the target site.[\[8\]](#)[\[9\]](#)

Data Presentation

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae and *Pseudomonas aeruginosa*

Organism (Resistance Phenotype)	Ceftazidime MIC90 (µg/mL)	Ceftazidime-Avibactam MIC90 (µg/mL)	Reference
<i>E. coli</i> (CMY-2-producing)	>128	≤0.5	[10]
Enterobacteriaceae (Ceftazidime-resistant)	-	16 (with 4 mg/L avibactam)	[11]
<i>P. aeruginosa</i> (Ceftazidime-resistant)	-	16 (with 4 mg/L avibactam)	[11]
Carbapenem-resistant Enterobacteriaceae	-	≤8	[12]

Note: Avibactam is typically used at a fixed concentration of 4 µg/mL for susceptibility testing.
[\[12\]](#)[\[13\]](#)

Table 2: In Vitro Activity of Aztreonam-Avibactam against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

Organism (Resistance Phenotype)	Aztreonam MIC Range (µg/mL)	Aztreonam- Avibactam MIC Range (µg/mL)	Synergy Observed	Reference
MBL-producing Enterobacterales (Aztreonam- resistant)	16 to 256	0.016/4 to 2/4	100% of isolates	[14]
MBL-producing Enterobacterales	-	0.12 to 1	Significant restoration of activity	[15]

Note: Avibactam restores aztreonam activity against MBL-producing strains that also produce other β -lactamases like ESBLs and AmpC, which are inhibited by avibactam.[16]

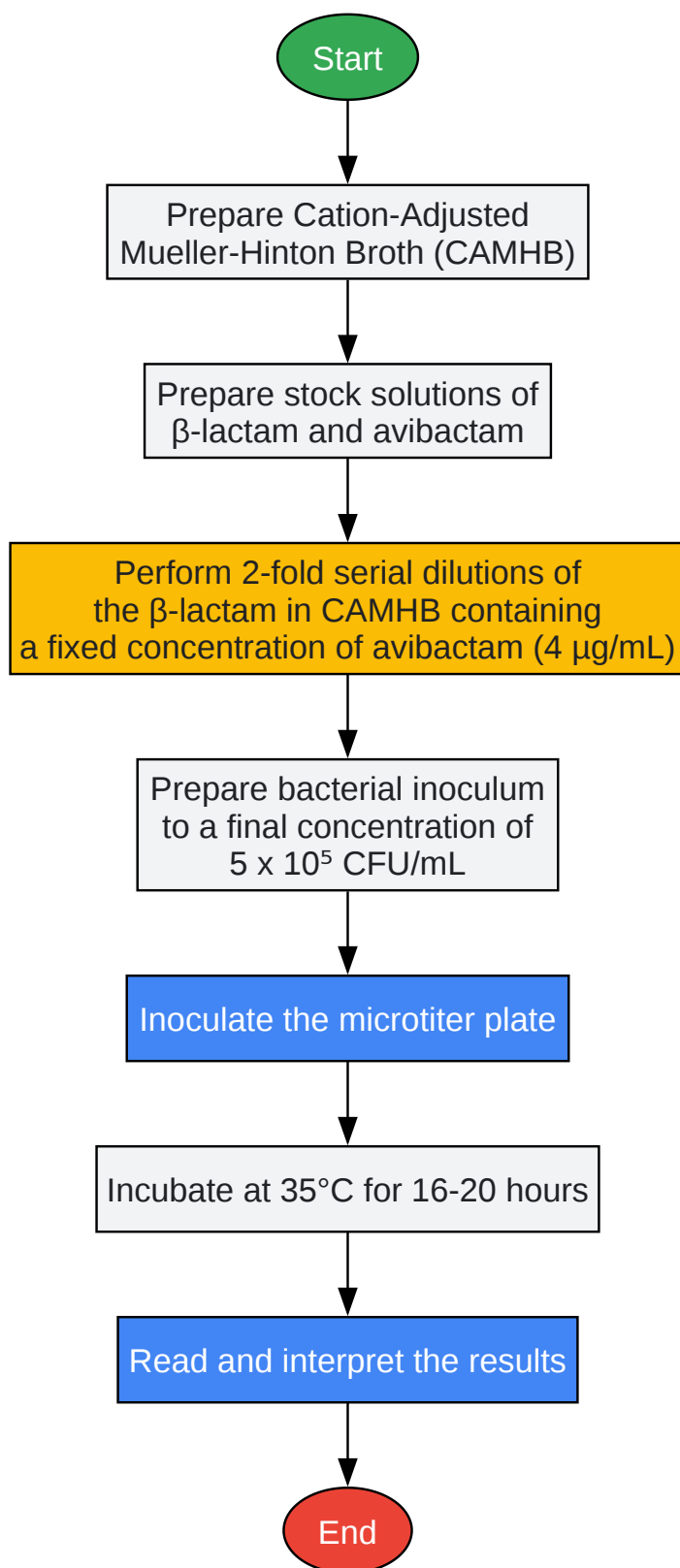
Table 3: Kinetic Parameters of Avibactam Inhibition against Various β -Lactamases

Enzyme	k_2/K_i ($M^{-1}s^{-1}$)	k_{off} (s^{-1})	Reference
CTX-M-15	1.0×10^5	-	[17]
KPC-2	-	-	[17]
E. cloacae AmpC	-	-	[17]
P. aeruginosa AmpC	-	-	[17]
OXA-10	1.1×10^1	-	[17]
CMY-2	$(4.9 \pm 0.5) \times 10^4$	$(3.7 \pm 0.4) \times 10^{-4}$	[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is for determining the MIC of a β -lactam antibiotic in combination with a fixed concentration of avibactam.



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Diagram 2: MIC Determination Workflow.

Materials:

- **Avibactam sodium hydrate**
- β -lactam antibiotic of interest
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial strain(s) of interest
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **avibactam sodium hydrate** in sterile water. A common stock concentration is 1280 $\mu\text{g/mL}$.
 - Prepare a stock solution of the β -lactam antibiotic in an appropriate solvent as recommended by the manufacturer.
 - Prepare CAMHB according to the manufacturer's instructions.
- Preparation of Antibiotic Plates:
 - In a 96-well microtiter plate, perform a two-fold serial dilution of the β -lactam antibiotic in CAMHB.
 - To each well, add avibactam to a final fixed concentration of 4 $\mu\text{g/mL}$.
 - Include a growth control well (no antibiotic or avibactam) and a sterility control well (no bacteria).

- Preparation of Bacterial Inoculum:
 - From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or PBS.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
 - Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results:
 - The MIC is the lowest concentration of the β -lactam antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the synergistic, indifferent, or antagonistic interaction between avibactam and a β -lactam antibiotic.

Materials:

- Same as for MIC determination.

Procedure:

- Plate Setup:
 - In a 96-well microtiter plate, prepare two-fold serial dilutions of the β -lactam antibiotic along the x-axis and two-fold serial dilutions of avibactam along the y-axis.
 - This creates a matrix of wells with varying concentrations of both agents.

- Inoculation and Incubation:
 - Prepare the bacterial inoculum as described in the MIC protocol (final concentration of $\sim 5 \times 10^5$ CFU/mL).
 - Inoculate all wells containing the drug combinations.
 - Include growth and sterility controls.
 - Incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- Data Analysis:
 - Determine the MIC of each drug alone and in combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) index:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
 - $\text{FIC Index} = \text{FIC of Drug A} + \text{FIC of Drug B}$
 - Interpretation:
 - Synergy: $\text{FIC Index} \leq 0.5$
 - Indifference: $0.5 < \text{FIC Index} \leq 4.0$
 - Antagonism: $\text{FIC Index} > 4.0$

Protocol 3: β -Lactamase Inhibition Assay (Spectrophotometric)

This protocol is for determining the inhibitory activity of avibactam against a purified β -lactamase enzyme.

Materials:

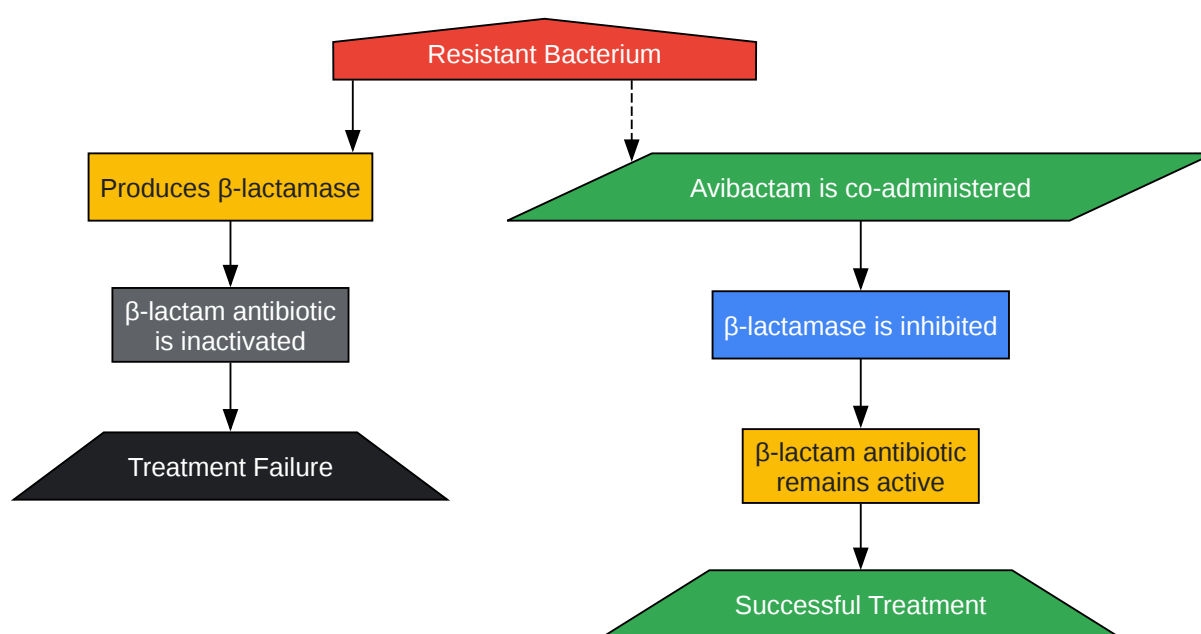
- Purified β -lactamase enzyme
- **Avibactam sodium hydrate**
- Chromogenic β -lactam substrate (e.g., nitrocefin)
- Appropriate buffer (e.g., phosphate buffer, pH 7.0)
- Spectrophotometer capable of kinetic measurements

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the purified β -lactamase in the assay buffer.
 - Prepare serial dilutions of avibactam in the assay buffer.
 - Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin) in an appropriate solvent (e.g., DMSO).
- Assay:
 - In a microcuvette or 96-well plate, pre-incubate the β -lactamase enzyme with various concentrations of avibactam for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
 - Initiate the reaction by adding the chromogenic substrate.
 - Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time.
- Data Analysis:
 - Calculate the initial velocity of the reaction for each concentration of avibactam.
 - Plot the enzyme activity (initial velocity) against the inhibitor concentration.

- Determine the IC_{50} value, which is the concentration of avibactam that inhibits 50% of the enzyme's activity.
- Further kinetic parameters such as K_i (inhibition constant) and k_{inact} (inactivation rate constant) can be determined by more complex experimental designs and data analysis (e.g., Kitz-Wilson plots).

Visualizing Resistance and Avibactam's Role



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Diagram 3: Overcoming Resistance with Avibactam.

Conclusion

Avibactam sodium hydrate is a critical tool for investigating the mechanisms of β -lactamase-mediated resistance in Gram-negative bacteria. The protocols and data presented here provide

a framework for researchers to utilize avibactam in their studies to better understand, and ultimately combat, the growing threat of antibiotic resistance.

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